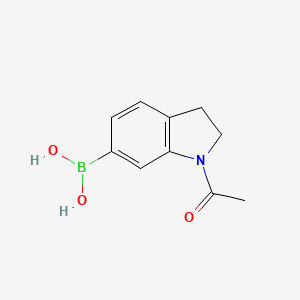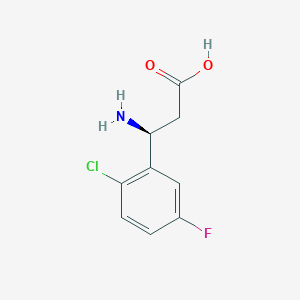
Potassium (cyclopropylethynyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (cyclopropylethynyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C3H5BF3K. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and versatility as a boronic acid surrogate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (cyclopropylethynyl)trifluoroborate can be synthesized from cyclopropylboronic acid. The typical synthetic route involves the reaction of cyclopropylboronic acid with potassium hydrogen fluoride (KHF2) in an aqueous medium. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is then purified and packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions
Potassium (cyclopropylethynyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products
The major products of these reactions are the coupled organic compounds, which can be further functionalized for various applications .
Scientific Research Applications
Potassium (cyclopropylethynyl)trifluoroborate is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of potassium (cyclopropylethynyl)trifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the organotrifluoroborate. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Potassium (cyclopropylethynyl)trifluoroborate is unique among organotrifluoroborates due to its cyclopropylethynyl group, which imparts distinct reactivity and stability. Similar compounds include:
Potassium vinyltrifluoroborate: Used as a vinylating agent in cross-coupling reactions.
Potassium cyclopropyltrifluoroborate: Similar structure but lacks the ethynyl group, used in similar cross-coupling reactions.
These compounds share similar stability and reactivity profiles but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C5H5BF3K |
|---|---|
Molecular Weight |
172.00 g/mol |
IUPAC Name |
potassium;2-cyclopropylethynyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H5BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-2H2;/q-1;+1 |
InChI Key |
KCJCMXOILDLCFG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C#CC1CC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)

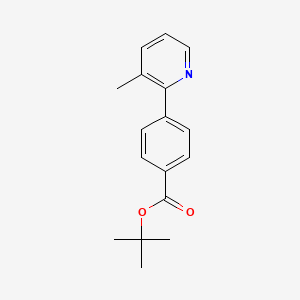
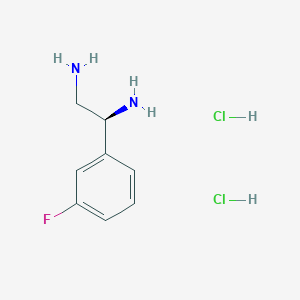
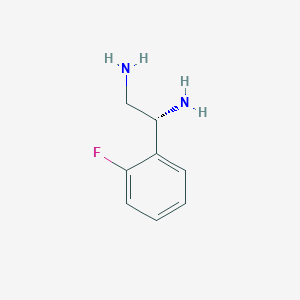
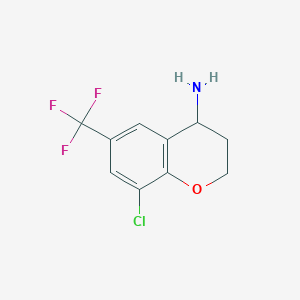
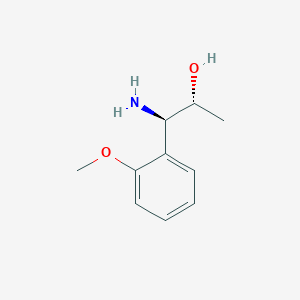
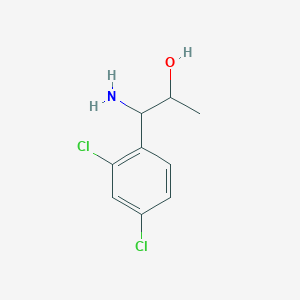
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)

![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
